molecular formula C14H15N5S B10896968 5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10896968
M. Wt: 285.37 g/mol
InChI Key: PVCXAROUNFJLCI-UHFFFAOYSA-N
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Description

N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-METHYLPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-METHYLPHENYL)AMINE typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the pyrazole and thiadiazole rings with an aniline derivative under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially yielding reduced sulfur-containing products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or amines.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

Medicine:

    Drug Development: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-[5-(1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE
  • N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(3-METHYLPHENYL)AMINE

Comparison: Compared to similar compounds, N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-METHYLPHENYL)AMINE exhibits unique properties due to the presence of the 1,3-dimethylpyrazole ring, which can influence its reactivity and binding affinity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H15N5S/c1-9-4-6-11(7-5-9)15-14-17-16-13(20-14)12-8-10(2)18-19(12)3/h4-8H,1-3H3,(H,15,17)

InChI Key

PVCXAROUNFJLCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC(=NN3C)C

Origin of Product

United States

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